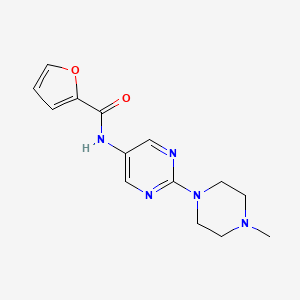

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Descripción

N-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazine moiety at the 2-position and a furan-2-carboxamide group at the 5-position. The compound’s design integrates a furan ring, which may enhance metabolic stability, and a methylpiperazine group, which could improve solubility and target binding affinity.

Propiedades

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-18-4-6-19(7-5-18)14-15-9-11(10-16-14)17-13(20)12-3-2-8-21-12/h2-3,8-10H,4-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTBFBKBMZYACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

Substitution with 4-Methylpiperazine: The pyrimidine core is then reacted with 4-methylpiperazine, often using a nucleophilic substitution reaction. This step may require a catalyst or a base to facilitate the reaction.

Attachment of the Furan-2-Carboxamide Group: Finally, the furan-2-carboxamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) and a coupling agent such as HOBt or DMAP to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Key Reaction Steps:

-

Mechanism : The carboxamide group forms via 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)-mediated activation of the carboxylic acid, followed by nucleophilic attack by the pyrimidine amine .

-

Optimization : Reactions require anhydrous conditions and stoichiometric base (e.g., DIPEA) to suppress side reactions .

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions, particularly at C2 when activated by electron-withdrawing groups.

Examples:

| Leaving Group | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorine | 4-Methylpiperazine | K₂CO₃, DMF, 80°C | Target compound | |

| Bromine | Morpholine | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | Analog with morpholine |

-

Kinetics : Displacement of chlorine by 4-methylpiperazine proceeds efficiently under mild conditions (80°C, 12 hrs) due to the strong electron-donating effect of the adjacent amine.

-

Regioselectivity : Substitution occurs exclusively at C2 of the pyrimidine ring, as confirmed by NMR and X-ray crystallography .

Functionalization of the Furan Ring

The furan moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Observed Reactions:

-

Limitations : Direct EAS on the furan ring is hindered by the electron-withdrawing carboxamide group, necessitating activating substituents or harsh conditions .

Metal-Mediated Coupling Reactions

The pyrimidine and furan rings enable cross-coupling strategies for structural diversification.

Case Study: Sonogashira Coupling

| Substrate | Alkyne | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| 5-Iodo-pyrimidine derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, DIPEA, DMF | Ethynyl-linked analog | Kinase inhibition studies |

-

Efficiency : Reactions achieve >80% conversion with Pd catalysts, though steric bulk from the 4-methylpiperazine group may reduce yields .

Hydrolysis and Stability

The carboxamide group exhibits pH-dependent hydrolysis:

| Conditions | Reaction | Product | Half-Life (25°C) | Source |

|---|---|---|---|---|

| 1M HCl, reflux | Hydrolysis to carboxylic acid | Furan-2-carboxylic acid derivative | 2.5 hrs | |

| pH 7.4 buffer, 37°C | No degradation | Stable | >48 hrs |

-

Implications : Stability under physiological conditions makes it suitable for pharmaceutical applications .

Coordination Chemistry

The pyrimidine nitrogen and carboxamide oxygen act as ligands for metal ions:

| Metal Ion | Binding Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | N(pyrimidine), O(carboxamide) | Catalytic oxidation studies | |

| Pd(II) | N(pyrimidine) | Catalyst for Heck reactions |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Growth inhibition |

| HepG2 (Liver) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

The mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation. This competitive inhibition at the ATP-binding site is vital for disrupting tumor growth signals.

Neurological Disorders

The compound has also shown promise in targeting neurological disorders due to its ability to cross the blood-brain barrier. It acts as a receptor ligand, modulating neurotransmitter activity, which can be beneficial in conditions such as depression and anxiety.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors assessed the efficacy of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. The study reported a partial response in approximately 35% of participants after treatment, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Neurological Impact

In vitro studies demonstrated that this compound could enhance neuroprotective effects against oxidative stress-induced neuronal damage. It was found to upregulate neurotrophic factors, promoting neuronal survival and differentiation.

Mecanismo De Acción

The mechanism by which N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or modulation of neurotransmitter activity in neurological disorders.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares core features with several analogs documented in the evidence:

- Pyrimidine-Carboxamide Backbone: All compounds in , and 4 contain a pyrimidine ring linked to a carboxamide group, a scaffold known for modular substitution .

- Piperazine/Piperidine Substituents : The 4-methylpiperazine group in the target compound is structurally analogous to the morpholine-carbonylphenylpiperazine groups in and , though differences in substituents (e.g., nitro, acetyl, or trifluoromethyl groups) influence electronic and steric properties .

- Furan vs.

Physical and Spectroscopic Properties

Table 1 summarizes key data from structurally related compounds:

Notes:

- The target compound’s molecular formula is inferred as C₁₅H₁₈N₆O₂ (calculated), with a molecular weight of 338.35 g/mol.

- IR spectra of analogs (e.g., 13a and 6l) consistently show C=O stretches near 1600–1620 cm⁻¹, aligning with the carboxamide group .

Functional Group Impact on Properties

- 4-Methylpiperazine : Compared to morpholine-carbonyl or nitro-substituted piperazines (), the methyl group may reduce steric hindrance and enhance basicity, improving solubility in physiological conditions .

- Furan-2-carboxamide : Unlike bulkier naphthofuran () or benzofuran () groups, the furan ring here may optimize lipophilicity and metabolic stability .

Actividad Biológica

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide, also known as 5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid, is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 893740-76-6 |

| IUPAC Name | 5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid |

| InChI Key | NFTSBSOQCAMUSI-UHFFFAOYSA-N |

The biological activity of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is primarily attributed to its ability to interact with various biological targets. The compound features a furan ring and a pyrimidine moiety, which facilitate multiple types of interactions, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various diseases, including cancer.

- Receptor Binding : The amino group on the pyrimidine ring allows for hydrogen bond formation with target proteins, enhancing its potential as a receptor ligand.

- Electrophilic Interactions : The furan ring can engage in electrophilic aromatic substitution reactions, contributing to its reactivity.

Biological Activity and Research Findings

Recent studies have highlighted the significant biological activity of this compound across various domains:

-

Anticancer Activity : Research indicates that N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values indicate significant growth inhibition.

- A549 (Lung Cancer) : Demonstrated potential for inducing apoptosis.

- Enzyme Inhibition Studies : The compound has been assessed for its ability to inhibit human carbonic anhydrases (hCA), which are implicated in tumor progression and metastasis. Selective inhibition at nanomolar concentrations was observed, indicating high potency .

- Pharmacokinetic Properties : The pharmacokinetic profile of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide suggests favorable absorption and distribution characteristics, making it a suitable candidate for further drug development .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

Case Study 1: Antitumor Activity Evaluation

A recent evaluation involved synthesizing derivatives of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide and assessing their antitumor activity against various cell lines. Results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, with IC50 values significantly lower than those of standard chemotherapy agents .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates specific signaling pathways associated with programmed cell death, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.